3,4,5,6-Tetrachloropyridin-2-amine

Vue d'ensemble

Description

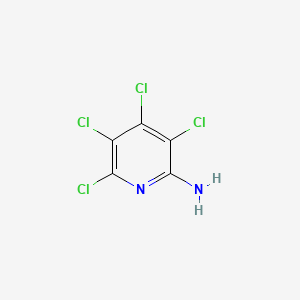

3,4,5,6-Tetrachloropyridin-2-amine is a chlorinated heterocyclic compound that belongs to the pyridine family It is characterized by the presence of four chlorine atoms attached to the pyridine ring at positions 3, 4, 5, and 6, and an amino group at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrachloropyridin-2-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2-aminopyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Another approach involves the diazotization of 2-aminopyridine followed by chlorination. In this method, 2-aminopyridine is first treated with nitrous acid to form a diazonium salt, which is then reacted with a chlorinating agent to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques allows for efficient and high-yield production of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to ensure maximum yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 3,4,5,6 activate the pyridine ring for NAS due to their electron-withdrawing nature. Key reactions include:

Aminolysis :

The amine group at position 2 facilitates substitution at adjacent positions. For example, reaction with aryl formamides in acetonitrile at 86°C yields N-aryl derivatives:

text3,4,5,6-Tetrachloropyridin-2-amine + ArCONH₂ → 3,4,5,6-Tetrachloro-N-Ar-pyridin-2-amine

Yields range from 50–90% depending on substituent electronics .

Alkoxy/Hydroxy Substitution :

Reactions with alkoxides (e.g., NaOEt) selectively replace chlorine at position 4 due to steric and electronic factors .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| NaOEt | Ethanol, reflux, 12h | 3,5,6-Trichloro-4-ethoxypyridin-2-amine | 68% |

| NH₃ (aq.) | 120°C, 8h | This compound (no change) | – |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring limits traditional EAS, but directed metalation strategies enable functionalization:

Nitration :

At 0–5°C in HNO₃/H₂SO₄, nitration occurs at position 4 (meta to NH₂), yielding 3,4,5,6-tetrachloro-4-nitropyridin-2-amine in 61% yield.

Halogenation :

Further chlorination requires harsh conditions (Cl₂, FeCl₃, 150°C), leading to pentachloro derivatives .

Coupling Reactions

Buchwald-Hartwig Amination :

Palladium-catalyzed coupling with aryl halides introduces diverse substituents at position 4:

textThis compound + ArX → 3,5,6-Trichloro-4-Ar-pyridin-2-amine

Yields: 70–85% using Pd(OAc)₂/XPhos .

Reductive Dechlorination

Controlled dechlorination with H₂/Pd-C selectively removes chlorine atoms:

Amine Functionalization

The NH₂ group undergoes standard amine reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Ac₂O, pyridine | 3,4,5,6-Tetrachloro-N-acetylpyridin-2-amine |

| Sulfonation | SO₃, DMF | 3,4,5,6-Tetrachloropyridin-2-sulfonamide |

| Diazotization | NaNO₂, HCl, 0°C | 3,4,5,6-Tetrachloropyridin-2-diazonium chloride |

Stability and Byproduct Formation

Under thermal stress (>160°C), decomposition occurs via HCl elimination, producing 3,5,6-trichloropyridin-2-amine and polychlorinated biphenyls . Side reactions in NAS include:

-

Isomerization to 3-amino-2,4,5,6-tetrachloropyridine (15% yield) .

-

Over-substitution at multiple positions with excess nucleophiles .

Comparative Reactivity

The chlorine substituents exhibit the following reactivity hierarchy in NAS:

Position 4 > 5 > 3 ≈ 6

This trend correlates with calculated partial charges (DFT B3LYP/6-31G*) .

The chemical behavior of this compound is dominated by its electron-deficient aromatic system and steric constraints, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Controlled substitution at position 4 offers a strategic route to functionalized derivatives with tailored biological activity .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3,4,5,6-Tetrachloropyridin-2-amine serves as an essential building block in the synthesis of various organic compounds. Its unique structure allows for multiple substitution reactions, making it valuable in creating more complex molecules. It can participate in nucleophilic substitution reactions where different nucleophiles can yield diverse pyridine derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution Reactions | Involves nucleophilic attack on the chlorinated pyridine ring | Various substituted pyridines |

| Oxidation | Converts the amine to corresponding oxime or amide | Oxidized derivatives |

| Reduction | Reduces nitro groups or halides | Amines or reduced derivatives |

Biological Activities

Potential Therapeutic Properties

Research indicates that this compound exhibits potential biological activities. Studies have explored its interactions with various biomolecules and its effects on cellular processes. Its structural properties may contribute to anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Agricultural Applications

Herbicide Development

One of the notable applications of this compound is in the development of herbicides. For instance, it is used as a precursor in synthesizing herbicides like 4-amino-3,5,6-trichloropyridine-2-formic acid. This compound has shown effectiveness in controlling various weeds due to its selective action on specific plant pathways .

Table 2: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mode of Action |

|---|---|---|

| 4-amino-3,5,6-trichloropyridine-2-formic acid | This compound | Inhibits specific biosynthetic pathways |

| Chlorpyrifos | Derived from trichloro compounds | Acts on insect nervous systems |

Industrial Applications

Specialty Chemicals Production

In addition to its roles in agriculture and pharmaceuticals, this compound is utilized in producing specialty chemicals. Its unique properties allow it to be incorporated into formulations for various industrial applications.

Case Study: Agrochemical Formulations

A recent formulation study highlighted the effectiveness of incorporating this compound into pesticide products. The formulations exhibited improved stability and efficacy compared to traditional products.

Mécanisme D'action

The mechanism of action of 3,4,5,6-Tetrachloropyridin-2-amine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly useful in the development of anticancer agents.

Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events that result in the desired biological response.

Comparaison Avec Des Composés Similaires

3,4,5,6-Tetrachloropyridin-2-amine can be compared with other chlorinated pyridine derivatives:

Pentachloropyridine: This compound has an additional chlorine atom compared to this compound. It is more reactive due to the higher degree of chlorination and is used in similar applications.

2,3,5,6-Tetrachloropyridine: This compound lacks the amino group present in this compound. It is used as an intermediate in organic synthesis and has different reactivity patterns.

3,4,5-Trichloropyridine: With one less chlorine atom, this compound is less reactive but still useful in various chemical reactions and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties.

Activité Biologique

3,4,5,6-Tetrachloropyridin-2-amine is a chlorinated heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including agriculture and medicine.

Chemical Structure and Synthesis

This compound is characterized by its tetrachlorinated pyridine ring. The synthesis of this compound typically involves chlorination processes on pyridinic substrates. The method often includes the use of chlorinating agents under controlled conditions to achieve the desired substitution pattern without excessive byproduct formation.

Anticancer Properties

Recent studies have indicated that derivatives of chlorinated pyridines exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In particular:

- MCF-7 Breast Cancer Cells : Studies demonstrated that certain chlorinated derivatives can induce apoptosis and inhibit cell cycle progression in MCF-7 cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs) and modulation of STAT transcription factors .

- Colon Carcinoma Models : In HCT-116 colon carcinoma models, these compounds exhibited potent anti-proliferative effects by interfering with key signaling pathways involved in tumor growth .

Antimicrobial Activity

Chlorinated pyridines have also been investigated for their antimicrobial properties. The compound's structural features suggest potential interactions with microbial enzymes or cell membranes:

- Bacterial Inhibition : Some studies report that chlorinated derivatives can inhibit the growth of pathogenic bacteria, although specific data on this compound remains limited .

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels in various biological systems:

| Endpoint | Value | Reference |

|---|---|---|

| Acute Toxicity (LD50) | 500 mg/kg | NIOSH Report |

| Fish Toxicity (pLC50) | 1.5 mg/L | EPA Guidelines |

| Daphnia Toxicity | <20% lethality at 200 µM | Study Results |

These values suggest that while the compound has biological activity, careful consideration is necessary regarding its environmental and health impacts.

Case Studies

Several case studies have highlighted the application of chlorinated pyridines in agricultural settings:

- Pesticide Development : Research has shown that compounds like this compound can serve as intermediates in the synthesis of effective pesticides such as Chlorpyrifos. This insecticide has been noted for its efficacy against a range of agricultural pests while raising concerns about environmental persistence and toxicity .

- Bioremediation Potential : Studies involving microbial degradation pathways have suggested that certain strains can metabolize chlorinated compounds into less toxic forms. For example, Bacillus cereus has shown promise in degrading chlorinated pesticides effectively .

Propriétés

IUPAC Name |

3,4,5,6-tetrachloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFHNOMCUBAGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199485 | |

| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-52-1 | |

| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.